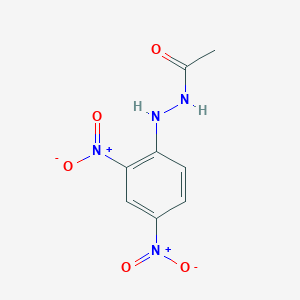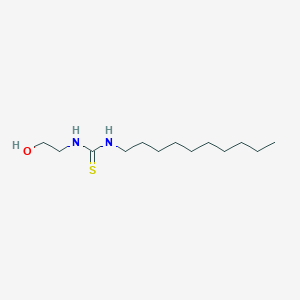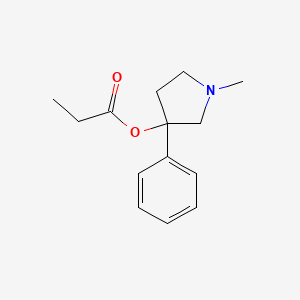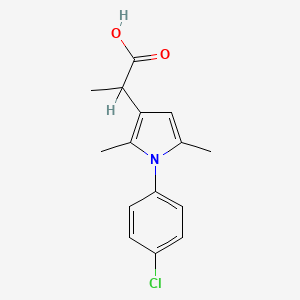![molecular formula C20H18N4S2 B12000798 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) is a complex organic compound with the molecular formula C20H18N4S2 and a molecular weight of 378.521 g/mol . This compound is characterized by the presence of a disulfide bridge linking two tetrahydroquinoline moieties, each bearing a carbonitrile group. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the disulfide bond and the carbonitrile groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) involves its interaction with molecular targets through its disulfide bridge and carbonitrile groups. These functional groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
Uniqueness
The uniqueness of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) lies in its disulfide bridge and carbonitrile groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H18N4S2 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H18N4S2/c21-11-15-9-13-5-1-3-7-17(13)23-19(15)25-26-20-16(12-22)10-14-6-2-4-8-18(14)24-20/h9-10H,1-8H2 |
InChI-Schlüssel |
QDADGQCNMCKVND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SSC3=C(C=C4CCCCC4=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)


